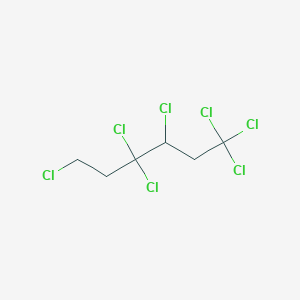
1,1,1,3,4,4,6-Heptachlorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,4,4,6-Heptachlorohexane is a chlorinated hydrocarbon with the molecular formula C6H7Cl7 It is a derivative of hexane where seven hydrogen atoms are replaced by chlorine atoms
Méthodes De Préparation
The synthesis of 1,1,1,3,4,4,6-Heptachlorohexane typically involves the chlorination of hexane under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is exothermic and requires careful monitoring of temperature and chlorine concentration to ensure selective chlorination at the desired positions on the hexane molecule.
Industrial production methods may involve continuous flow reactors where hexane and chlorine gas are introduced in a controlled manner to achieve high yields of the desired heptachlorinated product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and selectivity of the chlorination process.
Analyse Des Réactions Chimiques
1,1,1,3,4,4,6-Heptachlorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This can lead to the formation of hydroxylated or alkoxylated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce partially dechlorinated products.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound, leading to the formation of chlorinated carboxylic acids or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with NaOH can yield hexachlorocyclohexanol, while reduction with LiAlH4 can produce hexachlorocyclohexane.
Applications De Recherche Scientifique
1,1,1,3,4,4,6-Heptachlorohexane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chlorination on the chemical reactivity and stability of hydrocarbons. Researchers investigate its behavior in various chemical reactions to understand the influence of multiple chlorine substituents.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It serves as a reference compound in toxicological studies to assess the impact of chlorinated hydrocarbons on living organisms.
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, such as anticancer agents or enzyme inhibitors.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other chlorinated compounds, which are employed in the production of pesticides, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,1,1,3,4,4,6-Heptachlorohexane involves its interaction with biological molecules, primarily through its chlorine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other cellular components, leading to alterations in their structure and function. This can result in enzyme inhibition, disruption of cellular signaling pathways, and induction of oxidative stress.
The molecular targets of this compound include enzymes involved in detoxification processes, such as cytochrome P450 enzymes, and proteins that regulate cell growth and apoptosis. The compound’s high chlorination level enhances its lipophilicity, allowing it to accumulate in lipid-rich tissues and exert prolonged biological effects.
Comparaison Avec Des Composés Similaires
1,1,1,3,4,4,6-Heptachlorohexane can be compared with other chlorinated hydrocarbons, such as:
Hexachlorocyclohexane (HCH): A well-known pesticide with similar chlorination but different structural arrangement. HCH has multiple isomers, including alpha, beta, gamma, and delta forms, each with distinct biological activities.
Pentachlorocyclohexane: A compound with five chlorine atoms, which exhibits different reactivity and toxicity profiles compared to heptachlorinated derivatives.
Tetrachlorocyclohexane: With four chlorine atoms, this compound is less chlorinated and generally less toxic than higher chlorinated analogs.
The uniqueness of this compound lies in its specific pattern of chlorination, which influences its chemical behavior and potential applications. Its high degree of chlorination makes it a valuable compound for studying the effects of multiple chlorine substituents on hydrocarbon properties.
Propriétés
Numéro CAS |
63745-66-4 |
|---|---|
Formule moléculaire |
C6H7Cl7 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1,1,1,3,4,4,6-heptachlorohexane |
InChI |
InChI=1S/C6H7Cl7/c7-2-1-5(9,10)4(8)3-6(11,12)13/h4H,1-3H2 |
Clé InChI |
HOJQNYFYVUWODX-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(C(CC(Cl)(Cl)Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


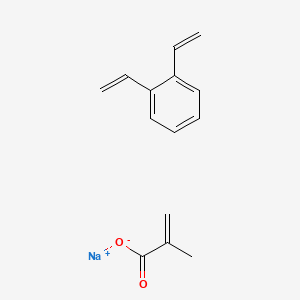
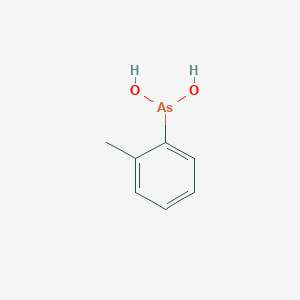
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
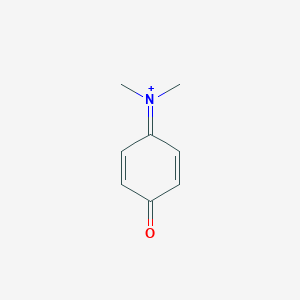
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)

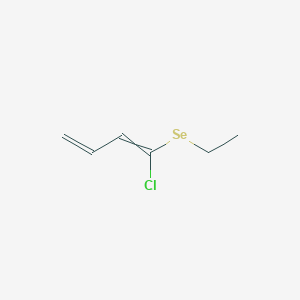
![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
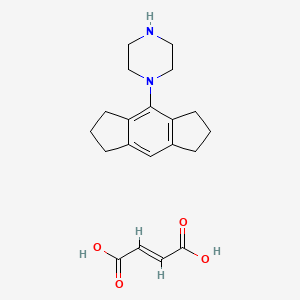
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)

